molecular formula C23H16N6O4S B10953138 11,13-dimethyl-4-[5-[(3-nitrophenoxy)methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

11,13-dimethyl-4-[5-[(3-nitrophenoxy)methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

Cat. No.: B10953138
M. Wt: 472.5 g/mol
InChI Key: VTQYIQGMDVCAPK-UHFFFAOYSA-N
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Description

11,13-dimethyl-4-[5-[(3-nitrophenoxy)methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[77002,6010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene is a complex organic compound with a unique structure that includes multiple rings, nitrogen atoms, and a nitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core tetracyclic structure, introduction of the furan and nitrophenoxy groups, and final modifications to achieve the desired functional groups. Common techniques used in the synthesis may include:

    Cyclization reactions: to form the tetracyclic core.

    Nitration reactions: to introduce the nitro group.

    Furan ring formation: through cyclization of appropriate precursors.

    Methylation reactions: to introduce methyl groups.

Industrial Production Methods

Industrial production of such complex compounds is often limited due to the intricate and multi-step synthesis required. advancements in automated synthesis and flow chemistry may offer potential routes for scalable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenoxy group can undergo oxidation reactions, potentially forming nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The compound can undergo various substitution reactions, particularly at the nitrophenoxy and furan rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles for electrophilic or nucleophilic substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could yield various nitro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, derivatives of this compound might be studied for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicinal chemistry, the compound could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, the compound might find applications in the development of new materials, such as polymers or advanced coatings.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The presence of multiple functional groups and rings suggests potential for diverse interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    11,13-dimethyl-4-[5-[(3-aminophenoxy)methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene: Similar structure but with an amino group instead of a nitro group.

    11,13-dimethyl-4-[5-[(3-hydroxyphenoxy)methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene: Similar structure but with a hydroxy group instead of a nitro group.

Uniqueness

The presence of the nitrophenoxy group in the compound provides unique chemical reactivity and potential biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C23H16N6O4S

Molecular Weight

472.5 g/mol

IUPAC Name

11,13-dimethyl-4-[5-[(3-nitrophenoxy)methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

InChI

InChI=1S/C23H16N6O4S/c1-12-8-13(2)25-23-18(12)19-20(34-23)22-26-21(27-28(22)11-24-19)17-7-6-16(33-17)10-32-15-5-3-4-14(9-15)29(30)31/h3-9,11H,10H2,1-2H3

InChI Key

VTQYIQGMDVCAPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C4=NC(=NN4C=N3)C5=CC=C(O5)COC6=CC=CC(=C6)[N+](=O)[O-])C

Origin of Product

United States

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